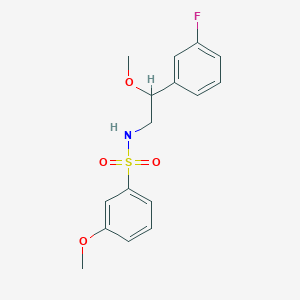

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-21-14-7-4-8-15(10-14)23(19,20)18-11-16(22-2)12-5-3-6-13(17)9-12/h3-10,16,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYZEUOGNRATQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-fluoroaniline with 2-bromoethanol in the presence of a base such as potassium carbonate to form the intermediate 2-(3-fluorophenyl)-2-methoxyethanol.

Sulfonation: The intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halide or amine-substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folate synthesis. N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide has shown promise in vitro against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.

Antitumor Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in tumor cells positions it as a potential lead compound for anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an alternative treatment for resistant infections.

Case Study 2: Anti-inflammatory Activity

In a preclinical model of arthritis, this compound was administered to mice with induced inflammation. The findings showed a marked decrease in swelling and joint damage compared to control groups, suggesting its utility in managing autoimmune conditions.

Case Study 3: Anticancer Potential

A comparative study assessed the antitumor effects of this compound against various cancer cell lines, including breast and lung cancers. The compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide involves the inhibition of specific enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria, which is essential for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Known for its herbicidal activity.

N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Studied for its antibacterial properties.

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide stands out due to its dual methoxy and fluorophenyl substitutions, which enhance its chemical stability and biological activity. This unique combination of functional groups makes it a versatile compound with a wide range of applications in various scientific fields.

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H20FNO3S

- Molecular Weight : 335.40 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through selective inhibition of certain receptors and enzymes.

Pharmacological Studies

- Antihypertensive Effects : In preclinical studies, compounds similar to this compound demonstrated efficacy in reducing blood pressure without significant adverse effects on heart rate or overall cardiovascular function .

- Anti-inflammatory Properties : There is evidence suggesting that the compound may exert anti-inflammatory effects by modulating cytokine production in vitro, although specific data on this compound remains sparse .

Case Studies

- Clinical Application for BPH : A study involving patients with BPH showed improved urinary flow rates and reduced symptoms after administration of similar sulfonamide derivatives, indicating potential applicability for this compound in clinical settings .

Table 1: Biological Activity Summary

Research Findings

Recent research continues to explore the pharmacological potential of sulfonamides like this compound. Investigations into its structure-activity relationship (SAR) have revealed that modifications to the fluorophenyl group can significantly influence both potency and selectivity towards targeted receptors.

Ongoing Studies

Several studies are currently underway to further elucidate the compound's mechanism of action and therapeutic applications. These include:

- In vivo studies assessing long-term safety and efficacy.

- Comparative studies with existing treatments for BPH to establish relative effectiveness.

Q & A

Q. What are the established synthetic routes for N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxybenzenesulfonamide, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the methoxyethyl group onto the 3-fluorophenyl moiety .

- Sulfonamide bond formation using 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and bond connectivity.

- Mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline), as demonstrated in analogous sulfonamide structures .

Q. How is the preliminary biological activity of this compound assessed in academic research?

Methodological Answer: Initial screening often includes:

- Cell-based assays (e.g., cytotoxicity using MTT or resazurin assays) across cancer cell lines (e.g., NCI-60 panel) .

- COMPARE analysis to identify activity patterns against known compounds, prioritizing targets like tubulin polymerization or cell cycle disruption .

- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound under scalable conditions?

Methodological Answer: Key parameters for optimization:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful removal during workup .

- Temperature control : Reactions involving Lewis acids (e.g., AlCl₃) are conducted at 0–5°C to minimize side products .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonylation efficiency .

- In-line analytics : HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures intermediate purity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Contradictions (e.g., high in vitro activity vs. low cellular efficacy) are addressed via:

- Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays .

- Metabolic stability studies : Liver microsome assays identify rapid degradation pathways .

- Gene expression profiling : Microarray analysis (e.g., Affymetrix U133A) correlates activity with transcriptomic signatures, as seen in sulfonamide antitumor agents .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular docking : Models interactions with targets like β-tubulin (PDB: 1SA0) or carbonic anhydrase .

- Substituent variation : Systematic modification of the methoxy or fluorophenyl groups (e.g., replacing F with Cl/CF₃) to assess potency shifts .

- Free-Wilson analysis : Quantifies contributions of specific moieties to biological activity using a library of analogs .

Q. What advanced techniques characterize the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in cell lysates .

- RNA interference (RNAi) : Knockdown of putative targets (e.g., HDACs) validates on-mechanism effects .

- Metabolomics : LC-MS/MS tracks metabolic perturbations (e.g., TCA cycle intermediates) in treated cells .

Q. How are advanced analytical methods applied to assess purity and stability in long-term studies?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Stability-indicating HPLC : Uses a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid) to quantify degradation products .

- X-ray powder diffraction (XRPD) : Monitors crystallinity changes during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.